molecular formula C7H10N4O B13098643 1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one CAS No. 786700-19-4

1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one

Cat. No.: B13098643
CAS No.: 786700-19-4
M. Wt: 166.18 g/mol
InChI Key: CNSWEYOPMNZRMW-UHFFFAOYSA-N
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Description

1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one is unique due to its combined pyrazole and pyrimidine rings, which confer specific chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and applications in various fields.

Properties

CAS No.

786700-19-4

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-(1H-pyrazol-5-yl)-1,3-diazinan-2-one

InChI

InChI=1S/C7H10N4O/c12-7-8-3-1-5-11(7)6-2-4-9-10-6/h2,4H,1,3,5H2,(H,8,12)(H,9,10)

InChI Key

CNSWEYOPMNZRMW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=NN2

Origin of Product

United States

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